1-Amino-2-(thiophen-2-yl)propan-2-ol
Overview
Description
1-Amino-2-(thiophen-2-yl)propan-2-ol is an organic compound with the molecular formula C7H11NOS It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanol backbone with an amino group
Mechanism of Action
Target of Action
1-Amino-2-(thiophen-2-yl)propan-2-ol is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Similar thiophene-based compounds like thiopropamine are known to act as norepinephrine-dopamine reuptake inhibitors and/or releasing agents .
Biochemical Pathways
Thiopropamine, a similar thiophene-based compound, is known to be metabolized into active 4-hydroxymethiopropamine and thiophene s-oxides . These metabolites are further deaminated by CYP2C in the liver .
Pharmacokinetics
Similar thiophene-based compounds like thiopropamine are known to be metabolized into active metabolites and further transformed into inactive compounds by the liver .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-(thiophen-2-yl)propan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of (thiophen-2-yl)magnesium bromide with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane. This intermediate is then reacted with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane, which is finally treated with ammonia to produce this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(thiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted amino-thiophene derivatives.
Scientific Research Applications
1-Amino-2-(thiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
Methiopropamine: An analogue of methamphetamine with a thiophene ring instead of a phenyl ring.
Thiopropamine: A stimulant with similar properties to amphetamine but with a thiophene ring.
Uniqueness: 1-Amino-2-(thiophen-2-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike methiopropamine and thiopropamine, it has a hydroxyl group that can participate in additional hydrogen bonding and chemical reactions.
Properties
IUPAC Name |
1-amino-2-thiophen-2-ylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-7(9,5-8)6-3-2-4-10-6/h2-4,9H,5,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJKSRKFQJJIKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CS1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145412-85-7 | |
Record name | 1-amino-2-(thiophen-2-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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